
Dimethyl suberate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl suberate can be synthesized through the esterification of suberic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of suberic acid with methanol. The process involves the use of large-scale reactors where suberic acid and methanol are combined with an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl suberate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce suberic acid and methanol.
Reduction: this compound can be reduced to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and methanol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Alcohols, acid or base catalyst.
Major Products Formed:
Hydrolysis: Suberic acid and methanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and methanol.
Scientific Research Applications
Organic Synthesis
Dimethyl suberate serves as a reagent in organic synthesis, facilitating the production of various chemical compounds. Its ability to undergo reactions such as hydrolysis, reduction, and transesterification makes it valuable for creating intermediates in chemical manufacturing.
Biological Studies
In biological research, this compound is utilized for preparing deuterated oleates, which are crucial for studying lipid metabolism. These compounds help trace metabolic pathways and understand lipid-related diseases .
Case Study: Mobility of Pesticides
Research indicates that this compound enhances the mobility of pesticides within plant waxes. A study demonstrated that increasing concentrations of this compound significantly improved the mobility of 2,4-Dichlorophenoxybutyric acid (2,4-DB), a common herbicide, by disrupting the wax structure. This finding suggests potential applications in agricultural chemistry to improve pesticide efficacy.
Pharmaceutical Intermediates
This compound is also employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a building block in drug formulation highlights its importance in medicinal chemistry .
Industrial Applications
In industry, this compound functions as:
Mechanism of Action
The mechanism of action of dimethyl suberate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of acid or base catalysts, which promote the exchange of ester groups with other alcohols. The molecular targets and pathways involved in these reactions include the activation of the ester bond and the formation of new ester linkages .
Comparison with Similar Compounds
Dimethyl suberate can be compared with other similar compounds such as:
Dimethyl adipate: Similar in structure but with a shorter carbon chain.
Dimethyl sebacate: Similar in structure but with a longer carbon chain.
Dimethyl azelate: Similar in structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. This makes it suitable for specific applications in organic synthesis, biology, and industry .
Biological Activity
Dimethyl suberate (DMSU), also known as dimethyl octanedioate, is a diester derived from suberic acid. It has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 202.25 g/mol
- Appearance : Clear light yellow liquid
- Boiling Point : 270 °C
- Purity : ≥98% .
This compound's biological activity is primarily attributed to its role as a lipophilic compound, influencing cellular processes through various mechanisms:
- Membrane Interaction : DMSU's lipophilicity allows it to interact with biological membranes, potentially altering membrane fluidity and affecting the transport of other molecules across the membrane.
- Antioxidant Activity : Preliminary studies suggest that DMSU may exhibit antioxidant properties, which can mitigate oxidative stress in cells .
- Enhancement of Signaling Pathways : Similar compounds have been shown to modulate signaling pathways, particularly those involving TGF-β (Transforming Growth Factor Beta), which plays crucial roles in cellular growth and differentiation .
Antioxidant Activity
A study evaluating the antioxidant activity of various compounds found that this compound demonstrated significant scavenging effects against free radicals. The antioxidant capacity was measured using multiple assays:
Assay Type | Result (µmol Trolox Equivalent/g) |
---|---|
ABTS•+ | 389.43 ± 3.26 |
DPPH• | 264.37 ± 2.85 |
FRAP | 1082.09 ± 1.16 |
These results indicate that DMSU possesses substantial antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems .
Cytotoxicity and Cell Proliferation
Research has indicated that this compound may influence cell proliferation and cytotoxicity in various cell lines:
- Cell Lines Tested : Mv1Lu (mink lung epithelial cells) and NMuMG (mouse mammary epithelial cells).
- Findings : DMSU treatment resulted in enhanced cell viability at certain concentrations, suggesting a potential role in promoting cell growth under specific conditions.
Case Study 1: Antioxidant Effects in Cellular Models
In a controlled laboratory setting, researchers investigated the effects of DMSU on oxidative stress markers in cultured cells. The study found that cells treated with DMSU exhibited lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, compared to untreated controls. This suggests that DMSU may protect against oxidative damage.
Case Study 2: Modulation of TGF-β Signaling
Another study examined the effects of DMSU on TGF-β signaling pathways. It was observed that DMSU enhanced the expression of TGF-β receptors on the cell surface, leading to increased signaling activity. This modulation could have implications for therapeutic strategies targeting diseases where TGF-β is implicated, such as fibrosis and cancer .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for dimethyl suberate, and how can researchers ensure reproducibility?
this compound is typically synthesized via esterification of suberic acid with methanol under acidic catalysis. To ensure reproducibility, document reaction conditions (temperature, molar ratios, catalyst concentration) and purification methods (e.g., distillation or recrystallization). Include raw spectral data (NMR, IR) and purity assessments (HPLC) in the experimental section, adhering to journal guidelines for clarity and detail . For novel modifications, compare yields and spectral profiles with literature benchmarks .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
High-resolution NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) are standard for structural confirmation. For quantification, combine GC-FID with internal standards (e.g., methyl palmitate) to minimize matrix interference. Cross-validate results using orthogonal methods like FT-IR for functional group verification . Ensure instrument calibration details and reference spectra are included in supplementary materials .
Q. How can researchers design initial experiments to explore this compound’s reactivity in esterification or transesterification reactions?
Adopt a factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). Use kinetic sampling (e.g., aliquots at timed intervals) monitored by TLC or GC-MS to track reaction progress. Include negative controls (e.g., no catalyst) to isolate specific mechanistic pathways. Report statistical measures (e.g., standard deviations for triplicate runs) to establish robustness .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data or reactivity profiles of this compound derivatives?
Discrepancies may arise from impurities or solvent effects. Replicate experiments under identical conditions and compare with published datasets (e.g., NIST Chemistry WebBook). Employ computational tools (DFT calculations for NMR chemical shifts) to validate assignments. For reactivity conflicts, conduct isotope-labeling studies or in-situ spectroscopic monitoring (e.g., ReactIR) to elucidate intermediate species .
Q. How can researchers optimize this compound’s stability in hydrolytic or oxidative environments for specific applications?
Perform accelerated stability studies under varied pH, temperature, and light exposure. Use DOE (Design of Experiments) to identify degradation pathways. Pair LC-MS with kinetic modeling to predict shelf-life. For oxidative stability, compare antioxidant additives (e.g., BHT) via radical scavenging assays (DPPH or ORAC) and correlate with empirical data .
Q. What methodologies are effective for studying this compound’s role in crosslinking polymers or supramolecular assemblies?
Utilize rheometry and DSC to assess crosslinking density and thermal transitions. For supramolecular systems, employ SAXS/WAXS or AFM to characterize morphology. Quantify ester hydrolysis rates in polymer matrices using gravimetric analysis or fluorescence tagging. Reference established protocols for copolymer synthesis to ensure comparability .
Q. How should researchers address ethical and reproducibility challenges when scaling up this compound-based reactions?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Pre-register experimental protocols on platforms like Open Science Framework. For ethical compliance, disclose solvent waste management plans and adhere to Green Chemistry metrics (e.g., E-factor calculations). Include batch-to-batch variability data in supplementary materials to enhance transparency .
Q. Methodological Guidance
- Data Validation : Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility assessments .
- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observed discrepancies .
- Computational Support : Leverage tools like Gaussian or COSMO-RS for predictive modeling of reaction outcomes .
Properties
IUPAC Name |
dimethyl octanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCRJXCNQABMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061926 | |
Record name | Dimethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-09-8 | |
Record name | Dimethyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanedioic acid, 1,8-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, 1,8-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.